molecular formula C8H9ClN4 B11901516 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine

Cat. No.: B11901516
M. Wt: 196.64 g/mol
InChI Key: AQNVDDGXXUIPLG-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 4th position and an ethyl group at the 1st position further defines its unique chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine typically involves the formation of the pyrazolopyridine core followed by functionalization. One common method involves the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions . Another approach includes the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone derivatives in the presence of a base such as piperidine or potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

Scientific Research Applications

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine is unique due to the specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl group enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

4-chloro-1-ethylpyrazolo[3,4-b]pyridin-5-amine

InChI

InChI=1S/C8H9ClN4/c1-2-13-8-5(3-12-13)7(9)6(10)4-11-8/h3-4H,2,10H2,1H3

InChI Key

AQNVDDGXXUIPLG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)Cl)N

Origin of Product

United States

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